Albendazole Sulfoxide D3
CAS No.: 1448346-38-0
VCID: VC0196527
Molecular Formula: C12H15N3O3S
Molecular Weight: 284.35 g/mol
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

Description |
Albendazole Sulfoxide D3 is a deuterium-labeled derivative of Albendazole Sulfoxide, which is a primary metabolite of Albendazole, a broad-spectrum anthelmintic medication. Albendazole Sulfoxide D3 is used primarily in research settings due to its role in studying the pharmacokinetics and pharmacodynamics of Albendazole and its metabolites. Research ApplicationsAlbendazole Sulfoxide D3 is utilized in research to understand the metabolism and efficacy of Albendazole, particularly in the context of treating parasitic infections. Its deuterium labeling allows for precise tracking in pharmacokinetic studies, helping researchers to better understand how Albendazole and its metabolites are processed in the body. Pharmacokinetics of Albendazole SulfoxideAlbendazole itself is poorly absorbed from the gastrointestinal tract but is rapidly metabolized into Albendazole Sulfoxide, which is the primary active metabolite responsible for its anthelmintic activity. Factors such as age, weight, sex, and dietary conditions can influence the pharmacokinetics of Albendazole Sulfoxide . Detailed Research FindingsResearch on Albendazole Sulfoxide D3 focuses on its role in pharmacokinetic studies. These studies aim to elucidate how different factors affect the metabolism and efficacy of Albendazole. For instance, a systematic review highlighted variations in plasma concentrations of Albendazole Sulfoxide based on patient characteristics and treatment conditions . Data Table: Solubility and Stock Solution Preparation
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1448346-38-0 | ||||||||||||
Product Name | Albendazole Sulfoxide D3 | ||||||||||||
Molecular Formula | C12H15N3O3S | ||||||||||||
Molecular Weight | 284.35 g/mol | ||||||||||||
IUPAC Name | trideuteriomethyl N-(6-propylsulfinyl-1H-benzimidazol-2-yl)carbamate | ||||||||||||
Standard InChI | InChI=1S/C12H15N3O3S/c1-3-6-19(17)8-4-5-9-10(7-8)14-11(13-9)15-12(16)18-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i2D3 | ||||||||||||
Standard InChIKey | VXTGHWHFYNYFFV-BMSJAHLVSA-N | ||||||||||||
Isomeric SMILES | [2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)CCC | ||||||||||||
SMILES | CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC | ||||||||||||
Canonical SMILES | CCCS(=O)C1=CC2=C(C=C1)N=C(N2)NC(=O)OC | ||||||||||||
Appearance | Solid powder | ||||||||||||
Purity | 95% by HPLC; 98% atom D | ||||||||||||
Quantity | Grams-Kilos | ||||||||||||
Related CAS | 54029-12-8 (unlabelled) | ||||||||||||
Shelf Life | 2 years | ||||||||||||
Solubility | Soluble in DMSO | ||||||||||||
Storage | Store in a cool and dry place and at 0 - 4℃ for short term (days to weeks) or -64℃ for long term (months to years). | ||||||||||||
Synonyms | [5-(Propane-1-sulfinyl)- 1H-benzoimidazol-2-yl]- carbamic acid methyl-D3 ester | ||||||||||||
Tag | Albendazole Impurities | ||||||||||||
PubChem Compound | 91886198 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume